Gleditsioside 1

CAS No.: 229468-56-8

Cat. No.: VC7440273

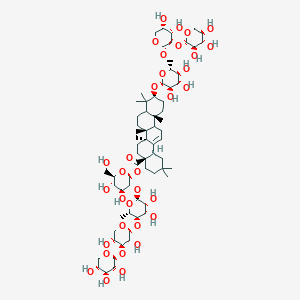

Molecular Formula: C68H110O33

Molecular Weight: 1455.595

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 229468-56-8 |

|---|---|

| Molecular Formula | C68H110O33 |

| Molecular Weight | 1455.595 |

| IUPAC Name | [(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

| Standard InChI | InChI=1S/C68H110O33/c1-26-51(97-57-50(86)52(32(73)24-90-57)98-55-46(82)38(74)29(70)21-88-55)45(81)49(85)58(93-26)100-54-44(80)41(77)33(20-69)94-61(54)101-62(87)68-17-15-63(2,3)19-28(68)27-9-10-36-65(6)13-12-37(64(4,5)35(65)11-14-67(36,8)66(27,7)16-18-68)96-59-48(84)43(79)42(78)34(95-59)25-92-60-53(40(76)31(72)23-91-60)99-56-47(83)39(75)30(71)22-89-56/h9,26,28-61,69-86H,10-25H2,1-8H3/t26-,28-,29+,30+,31-,32+,33+,34+,35?,36?,37-,38-,39-,40-,41+,42+,43-,44-,45-,46+,47+,48+,49+,50+,51-,52-,53+,54+,55-,56-,57-,58-,59-,60-,61-,65-,66+,67+,68-/m0/s1 |

| Standard InChI Key | YEFIMTZGZGDHKG-DLSNBSBHSA-N |

| SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4)C)C)(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)OC1C(C(C(CO1)O)O)O)O)O)O)C)(C)C)CO)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O |

Introduction

Chemical Identity and Structural Features

Comparative Analysis with Related Saponins

Structurally related saponins from G. sinensis exhibit anti-angiogenic , anti-inflammatory, and cytotoxic activities. For example:

-

Gleditsioside B: Inhibits endothelial cell migration by downregulating MMP-2 and FAK via ERK and PI3K/AKT pathways .

-

Gleditsiosides A-D: Oleanane-type triterpenoids with complex glycosylation patterns, including xylose, arabinose, and rhamnose residues .

Unlike these well-studied analogs, Gleditsioside 1 lacks detailed mechanistic or pharmacological data in the literature. Its distinction from Gleditsiosides A-D lies in its unique CAS registry and molecular formula, implying divergent functional groups or sugar attachments.

Biosynthetic Pathways and Genetic Regulation

Precursor Pathways in Gleditsia sinensis

Gleditsioside biosynthesis shares upstream pathways with other triterpenoids, utilizing isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) as universal precursors . Key enzymes implicated in saponin production include:

-

HMG-CoA reductase (HMGCR): Catalyzes the rate-limiting step in mevalonate pathway-derived IPP synthesis .

-

Cytochrome P450 (CYP93E1): Mediates oxidation reactions during aglycone modification .

-

UDP-glucosyltransferase: Attaches sugar moieties to the triterpene backbone .

Transcriptomic studies of G. sinensis pods reveal that gleditsioside accumulation correlates with upregulated expression of HMGCR (CL5845.Contig1) and LUP4 (CL8823.Contig2) . While these findings pertain to gleditsiosides broadly, they suggest that Gleditsioside 1 biosynthesis likely depends on similar regulatory networks.

Temporal Accumulation Patterns

Gleditsioside levels in G. sinensis pods increase significantly from June to November, coinciding with pod maturation . This seasonal variation aligns with ecological strategies for chemical defense and highlights the importance of harvest timing for optimizing compound yield.

Future Directions and Recommendations

Priority Research Areas

-

Structural Elucidation: Employ NMR and X-ray crystallography to resolve Gleditsioside 1’s glycosylation sites and aglycone structure.

-

Biosynthetic Gene Characterization: Validate the roles of HMGCR, CYP93E1, and other candidate genes via CRISPR/Cas9 knockout models.

-

Preclinical Testing: Assess toxicity, bioavailability, and therapeutic efficacy in cell-based and animal models of inflammation or cancer.

Sustainable Sourcing Strategies

Developing cell cultures or synthetic biology platforms (e.g., yeast expression systems) could alleviate reliance on plant-derived extraction, which is constrained by seasonal and geographical factors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume